Technical Whitepaper: Synthesis, Profiling, and Applications of Ethyl 3-oxo-4-piperazin-1-ylbutanoate
Technical Whitepaper: Synthesis, Profiling, and Applications of Ethyl 3-oxo-4-piperazin-1-ylbutanoate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: Ethyl 3-oxo-4-piperazin-1-ylbutanoate (CAS: 1343587-06-3)
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on the utilization of "privileged scaffolds"—molecular frameworks that consistently yield high-affinity ligands across diverse biological targets. Ethyl 3-oxo-4-piperazin-1-ylbutanoate (CAS: 1343587-06-3) represents a highly versatile bifunctional building block. By fusing a conformationally flexible piperazine ring with a highly reactive β-keto ester moiety, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, antibacterial agents, and central nervous system (CNS) modulators.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, providing a deep dive into the physicochemical rationale, self-validating synthetic workflows, and downstream diversification strategies associated with this scaffold.
Physicochemical Profiling & Structural Logic
The utility of Ethyl 3-oxo-4-piperazin-1-ylbutanoate stems from its dual-reactivity profile. The secondary amine of the piperazine ring provides a nucleophilic handle for targeted alkylation or acylation, while the β-keto ester is primed for condensation reactions (e.g., with hydrazines or amidines) to form diverse heterocyclic systems like pyrazoles and pyrimidines.
According to authoritative chemical databases, the core structural parameters of this compound are well-defined[1]. Furthermore, 2 due to their tunable basicity and favorable pharmacokinetic properties[2].
Quantitative Data Summary
| Parameter | Value | Analytical Significance |
| CAS Number | 1343587-06-3 | Unique identifier for regulatory and procurement tracking[3]. |
| Molecular Formula | C₁₀H₁₈N₂O₃ | Dictates stoichiometric calculations in multi-step synthesis. |
| Molecular Weight | 214.26 g/mol | Essential for mass spectrometry (MS) validation. |
| Target Mass ([M+H]⁺) | 215.27 m/z | Primary validation metric in LC-MS workflows. |
| FTIR (Ester C=O) | ~1735 cm⁻¹ | Confirms the integrity of the ethyl ester moiety. |
| FTIR (Ketone C=O) | ~1715 cm⁻¹ | Validates the β-keto functional group. |
| ¹H NMR (Active CH₂) | ~3.5 ppm (s, 2H) | Confirms the methylene bridge between carbonyls. |
Synthetic Methodology & Workflow
The synthesis of Ethyl 3-oxo-4-piperazin-1-ylbutanoate must be carefully controlled to prevent over-alkylation of the piperazine ring and thermal degradation of the β-keto ester.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Ethyl 3-oxo-4-piperazin-1-ylbutanoate.
Protocol 1: Self-Validating Synthesis via Nucleophilic Substitution
Objective: Synthesize the target compound while suppressing N,N'-bis-alkylation.
Causality in Experimental Design: Direct alkylation of piperazine with ethyl 4-chloro-3-oxobutanoate can easily lead to unwanted polymeric or bis-alkylated byproducts. To enforce mono-alkylation kinetically, a large molar excess of piperazine (5.0 equivalents) is utilized. Furthermore,4 at the ester carbonyl[4]; therefore, a mild base (K₂CO₃) and low temperatures (0–5 °C) are strictly maintained to prevent ester hydrolysis and subsequent decarboxylation.
Step-by-Step Methodology:
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Preparation: Dissolve anhydrous piperazine (5.0 eq) in dry tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.
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Base Addition: Suspend finely powdered anhydrous K₂CO₃ (1.5 eq) in the mixture. Note: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.
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Electrophile Addition: Dissolve ethyl 4-chloro-3-oxobutanoate (1.0 eq) in a minimal volume of THF. Add this solution dropwise to the piperazine mixture over 1 hour. Self-Validation Check: The slow addition ensures the local concentration of the electrophile remains low, visually validated by the gradual formation of a fine white precipitate (KCl).
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Reaction: Stir the heterogeneous mixture at 0–5 °C for 4 hours. Monitor via TLC (DCM:MeOH 9:1, visualized with ninhydrin stain).
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Workup: Filter the mixture through a Celite pad to remove inorganic salts and excess piperazine hydrochloride. Concentrate the filtrate in vacuo at a temperature not exceeding 30 °C to preserve the β-keto ester.
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Purification: Purify the crude oil via flash column chromatography using a gradient of DCM/MeOH (containing 1% Et₃N to prevent peak tailing of the amine).
Pharmacological Relevance & Downstream Diversification
Once isolated, Ethyl 3-oxo-4-piperazin-1-ylbutanoate acts as a central hub for generating vast libraries of bioactive compounds. The β-keto ester is a classic precursor for the Knorr pyrazole synthesis, a motif found in numerous FDA-approved kinase inhibitors.
Downstream Diversification Logic
Caption: Downstream structural diversification pathways for drug discovery applications.
Protocol 2: Knorr-Type Pyrazole Cyclization
Objective: Convert the β-keto ester into a pyrazole scaffold.
Causality in Experimental Design: The reaction between a β-keto ester and a hydrazine derivative initially forms a hydrazone intermediate at the more electrophilic ketone carbonyl. Subsequent intramolecular cyclization onto the ester carbonyl yields the pyrazole ring. Ethanol is chosen as the solvent to match the leaving group of the ester, preventing unwanted transesterification side-reactions[4].
Step-by-Step Methodology:
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Initiation: Dissolve Ethyl 3-oxo-4-piperazin-1-ylbutanoate (1.0 eq) in absolute ethanol.
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Condensation: Add substituted hydrazine (e.g., phenylhydrazine, 1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
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Cyclization: Reflux the mixture at 80 °C for 6 hours.
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Self-Validation Check: The success of the cyclization is validated spectroscopically. In FTIR, the disappearance of the ketone and ester carbonyl stretches (~1715 cm⁻¹ and ~1735 cm⁻¹) and the appearance of an amide/lactam-like C=O stretch (~1670 cm⁻¹ for pyrazolone tautomers) confirm ring closure.
References
- Title: Ethyl 3-oxo-4-piperazin-1-ylbutanoate - CAS Number 1343587-06-3 Source: ChemSrc URL
- Source: NIH PubMed Central (PMC)
- Title: Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment Source: MDPI URL
Sources
- 1. 1343587-06-3_Ethyl 3-oxo-4-piperazin-1-ylbutanoateCAS号:1343587-06-3_Ethyl 3-oxo-4-piperazin-1-ylbutanoate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1343587-06-3_Ethyl 3-oxo-4-piperazin-1-ylbutanoateCAS号:1343587-06-3_Ethyl 3-oxo-4-piperazin-1-ylbutanoate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]
